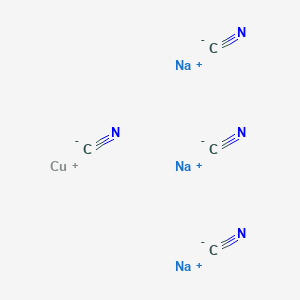

Trisodium tetra(cyano-C)cuprate(3-)

Beschreibung

Trisodium tetra(cyano-C)cuprate(3−) is a coordination compound with the formula Na₃[Cu(CN)₄]. It belongs to the class of cyano cuprates, characterized by a central copper ion coordinated to cyanide ligands. This compound is structurally analogous to its potassium counterpart, tripotassium tetra(cyano-C)cuprate(3−) (K₃[Cu(CN)₄], CAS 14263-73-1), which is well-documented in industrial and crystallographic studies .

Eigenschaften

CAS-Nummer |

15281-91-1 |

|---|---|

Molekularformel |

C4CuN4Na3 |

Molekulargewicht |

236.59 g/mol |

IUPAC-Name |

trisodium;copper(1+);tetracyanide |

InChI |

InChI=1S/4CN.Cu.3Na/c4*1-2;;;;/q4*-1;4*+1 |

InChI-Schlüssel |

NKAVNKIPGZYOIW-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |

Isomerische SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |

Kanonische SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |

Andere CAS-Nummern |

15281-91-1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

*Estimated based on sodium’s atomic mass.

Key Observations :

- Coordination Geometry: The tetra(cyano)cuprates (3− charge) adopt a tetrahedral geometry around the Cu(I) center, as confirmed by X-ray crystallography in related compounds . In contrast, tri- or dicyanocuprates (2− or 1− charge) may exhibit lower coordination numbers or distinct geometries.

- Counterion Impact : Sodium salts generally have lower molecular weights and higher solubility in polar solvents compared to potassium analogs due to smaller ionic radii and greater hydration energy.

Toxicity and Environmental Impact

*Inferred from potassium analog.

Key Observations :

- Cyanide-containing cuprates, including Na₃[Cu(CN)₄], are highly toxic due to cyanide release upon decomposition. The potassium variant is classified as an acute oral, dermal, and inhalation toxin, with severe aquatic hazards .

- Environmental mobility is influenced by solubility; sodium salts may pose greater bioavailability risks in water systems compared to potassium salts.

Stability and Degradation

- Thermal Stability: Tetra(cyano)cuprates are relatively stable but may decompose under acidic conditions, releasing toxic HCN gas.

- Biodegradation : Cyanide ligands in these compounds are resistant to biodegradation, leading to persistence in aquatic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.